molecular formula C11H8F3NO3 B3081273 3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid CAS No. 109888-65-5

3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

Cat. No.: B3081273
CAS No.: 109888-65-5
M. Wt: 259.18 g/mol
InChI Key: UYCWRKRHUGMJDH-UHFFFAOYSA-N
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Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . They are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of trifluoromethylphenyl compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds typically contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

Trifluoromethylphenyl compounds can undergo various chemical reactions. For example, 4-(Trifluoromethyl)phenylacetic acid undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol .


Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl compounds can vary widely. For example, 4-(Trifluoromethyl)phenylacetic acid has a molecular weight of 207.918 Da and a monoisotopic mass of 208.031876 Da .

Mechanism of Action

The mechanism of action of trifluoromethylphenyl compounds can vary depending on the specific compound and its application. For example, some compounds act as inhibitors of certain enzymes , while others can play an important role in the regulation of central inflammation .

Safety and Hazards

Safety and hazards associated with trifluoromethylphenyl compounds can vary depending on the specific compound. Some general precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The demand for trifluoromethylphenyl compounds has been increasing steadily in the last 30 years due to their wide-ranging potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(16)17)18-15-8/h1-4,9H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCWRKRHUGMJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
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3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
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3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
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3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
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3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

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